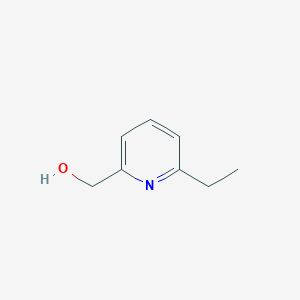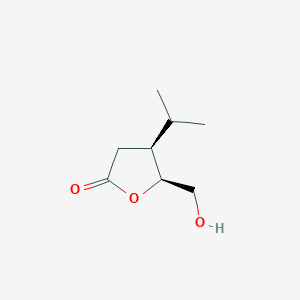
1-(Methylsulfonyl)piperazine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 1-benzhydryl-4-methanesulfonyl-piperazine, involves nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride (Naveen et al., 2007). This method could be adapted for synthesizing 1-(Methylsulfonyl)piperazine hydrochloride, highlighting the versatility of nucleophilic substitution in synthesizing sulfonamide derivatives.
Molecular Structure Analysis
The crystal structure analysis of synthesized compounds shows that the piperazine ring adopts a chair conformation, with a distorted tetrahedral geometry around the sulfur atom. This distortion in bond angles around piperazine nitrogen atoms and the sulfur atom's geometry provides insight into the compound's molecular structure and potential reactivity (Naveen et al., 2007).
Chemical Reactions and Properties
Hyperbranched polymers from 1-(2-aminoethyl)piperazine demonstrate the compound's reactivity, showcasing its utility in forming complex structures without the need for catalysts. This reactivity highlights the compound's potential in synthesizing diverse polymers and its chemical versatility (Yan & Gao, 2000).
Wissenschaftliche Forschungsanwendungen
Determination of Non-peptide Oxytocin Receptor Antagonists : A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a non-peptide oxytocin receptor antagonist in human plasma, which includes 1-(Methylsulfonyl)piperazine derivatives (Kline, Kusma, & Matuszewski, 1999).
HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) discovered that analogues of 1-(Methylsulfonyl)piperazine hydrochloride served as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting therapeutic applications in HIV treatment (Romero et al., 1994).
Synthesis and Crystal Structure Analysis : Naveen et al. (2007) conducted a study on the synthesis and crystal structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, a derivative of 1-(Methylsulfonyl)piperazine, revealing insights into its molecular structure (Naveen et al., 2007).
5-HT(6) Serotonin Receptor Ligands : Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) receptor, indicating potential in neuropsychopharmacology (Park et al., 2011).
Metabolism of Novel Antidepressants : A study by Hvenegaard et al. (2012) on the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) highlights its role in the development of new antidepressants (Hvenegaard et al., 2012).
Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) explored 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines for their role as adenosine A2B receptor antagonists, indicating potential applications in cardiovascular and inflammatory disorders (Borrmann et al., 2009).
Hyperbranched Polymers Synthesis : Yan and Gao (2000) developed a method for synthesizing hyperbranched polymers using 1-(2-Aminoethyl)piperazine, demonstrating its utility in polymer chemistry (Yan & Gao, 2000).
Antibacterial Pyrido(2,3-d)pyrimidine Derivatives : Matsumoto and Minami (1975) studied the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including 1-(Methylsulfonyl)piperazine, against various gram-negative bacteria (Matsumoto & Minami, 1975).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methylsulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIYRLXMLHRLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)piperazine hydrochloride | |
CAS RN |
161357-89-7 | |
| Record name | 1-methanesulfonylpiperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)


